molecular formula C9H6ClFN2O2S B13530036 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B13530036
M. Wt: 260.67 g/mol
InChI Key: IYOSSSJMUJNAMF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a pyrazole ring substituted with a 4-fluorophenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride typically involves the reaction of 4-fluorophenylhydrazine with a suitable β-diketone to form the pyrazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylsulfonyl Chloride: Similar in structure but lacks the pyrazole ring.

    1H-Pyrazole-4-sulfonyl Chloride: Similar in structure but lacks the 4-fluorophenyl group.

    3-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl Chloride: Similar in structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride is unique due to the presence of both the 4-fluorophenyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H6ClFN2O2S

Molecular Weight

260.67 g/mol

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)

InChI Key

IYOSSSJMUJNAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)F

Origin of Product

United States

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